molecular formula C17H23N3O3S B2896174 4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034290-46-3

4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2896174
CAS No.: 2034290-46-3
M. Wt: 349.45
InChI Key: QTVMKBIXAWFFTJ-UHFFFAOYSA-N
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Description

4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a cyano group, a tetrahydrofuran ring, a piperidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a cyclization reaction involving a diol or an epoxide.

    Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be attached through a sulfonylation reaction using a sulfonyl chloride and an amine.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include sodium cyanide, potassium cyanide, and various amines.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-cyano-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c18-11-14-1-3-17(4-2-14)24(21,22)19-12-15-5-8-20(9-6-15)16-7-10-23-13-16/h1-4,15-16,19H,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVMKBIXAWFFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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